
Decoding Specificity: A Comparative Guide to
the Enterobactin-Siderocalin-2 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Enterobactin

Cat. No.: B3431302 Get Quote

For researchers, scientists, and drug development professionals, understanding the molecular

intricacies of host-pathogen interactions is paramount. One such critical interaction is the

sequestration of bacterial iron-scavenging molecules, known as siderophores, by the human

innate immune protein Siderocalin-2 (also known as Lipocalin-2 or NGAL). This guide provides

a detailed comparison of the binding specificity of the archetypal siderophore, enterobactin,

with Siderocalin-2, alongside alternative bacterial strategies to evade this capture, supported

by experimental data and detailed protocols.

The battle for iron is a central theme in bacterial pathogenesis. Many bacteria secrete high-

affinity iron chelators, or siderophores, to acquire this essential nutrient from the host.[1] In

response, the human immune system deploys Siderocalin-2, a protein that can bind to certain

siderophores, effectively starving the bacteria of iron and inhibiting their growth.[1] The

interaction between Siderocalin-2 and the E. coli siderophore enterobactin is a well-

characterized example of this host defense mechanism.

The High-Affinity Embrace: Enterobactin and
Siderocalin-2
Siderocalin-2 possesses a deep, positively charged binding pocket, or calyx, that exhibits

remarkable specificity for catecholate-type siderophores like enterobactin.[2][3] This

recognition is primarily driven by electrostatic and cation-π interactions between the positively

charged residues within the calyx (notably Arginine 81, Lysine 125, and Lysine 134) and the

negatively charged catecholate rings of enterobactin when bound to ferric iron (Fe³⁺).[2][4]
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The result is an exceptionally tight binding affinity, with dissociation constants (K_d) reported in

the sub-nanomolar range, comparable to that of the bacterial enterobactin receptor FepA.[3]

[4] This high-affinity binding effectively sequesters ferric enterobactin, preventing its re-uptake

by bacteria.[1] Interestingly, recent studies have shown that Siderocalin-2 can also bind to iron-

free (aferric) enterobactin, suggesting a broader mechanism of neutralizing this bacterial

virulence factor.[2][5]

Evading Capture: Bacterial Counterstrategies
Pathogenic bacteria have evolved sophisticated mechanisms to circumvent Siderocalin-2-

mediated immunity. These strategies primarily involve the production of "stealth" siderophores

that are not recognized by the host protein.

Glycosylation of Enterobactin: The Salmochelin
Disguise
Enteric bacteria such as Salmonella species and uropathogenic E. coli can modify

enterobactin by attaching glucose moieties to its catecholate rings, forming derivatives known

as salmochelins.[1][4] This glycosylation sterically hinders the binding of the siderophore to the

Siderocalin-2 calyx, allowing the bacteria to continue acquiring iron despite the presence of the

host protein.[4][6]

Production of Alternative Siderophores: A Different
Molecular Key
Many pathogenic bacteria produce alternative siderophores that have different chemical

structures and do not bind to Siderocalin-2. A prominent example is yersiniabactin, a mixed-

type siderophore produced by Yersinia pestis and other pathogenic Enterobacteriaceae.[1][7]

The distinct structure of yersiniabactin does not fit into the Siderocalin-2 binding pocket,

rendering it an effective tool for iron acquisition in the host.[7]

Comparative Binding Affinities
The following table summarizes the binding affinities of different siderophores for Siderocalin-2,

highlighting the high specificity for enterobactin.
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Siderophor
e

Type
Producer
Organism(s
)

Binds to
Siderocalin-
2?

Dissociatio
n Constant
(K_d)

Citation(s)

Enterobactin Catecholate

Escherichia

coli,

Salmonella,

Klebsiella

Yes ~0.4 nM [3]

Salmochelin

S4

Glycosylated

Catecholate

Salmonella

enterica,

uropathogeni

c E. coli

No - [4][6]

Yersiniabactin Mixed-type

Yersinia spp.,

Klebsiella

pneumoniae

No - [1][7]

Bacillibactin Catecholate
Bacillus

subtilis
Yes - [8]

Carboxymyco

bactins
Mixed-type

Mycobacteriu

m

tuberculosis

Yes - [3][9]

Visualizing the Interaction and Evasion
The following diagrams illustrate the key molecular interactions and the bacterial evasion

strategies.
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Interaction between Enterobactin and Siderocalin-2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications
for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b3431302?utm_src=pdf-body
https://www.benchchem.com/product/b3431302?utm_src=pdf-body-img
https://www.benchchem.com/product/b3431302?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12452463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12452463/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3431302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Site-Specific Siderocalin Binding to Ferric and Ferric-Free Enterobactin As Revealed by
Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

3. Siderocalin - Wikipedia [en.wikipedia.org]

4. Microbial Evasion of the Immune System: Structural Modifications of Enterobactin Impair
Siderocalin Recognition - PMC [pmc.ncbi.nlm.nih.gov]

5. pubs.acs.org [pubs.acs.org]

6. Special conditions allow binding of the siderophore salmochelin to siderocalin (NGAL-
lipocalin) - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Mucosal Lipocalin 2 Has Pro-Inflammatory and Iron-Sequestering Effects in Response to
Bacterial Enterobactin | PLOS Pathogens [journals.plos.org]

8. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]

9. research.fredhutch.org [research.fredhutch.org]

To cite this document: BenchChem. [Decoding Specificity: A Comparative Guide to the
Enterobactin-Siderocalin-2 Interaction]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3431302#validating-the-specificity-of-enterobactin-
interaction-with-siderocalin-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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